REACTION_SMILES
|
[Na+:14].[OH-:13].[c:1]1([NH:7][CH2:8][CH2:9][C:10](=[O:11])[OH:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]12[c:2]([cH:3][cH:4][cH:5][cH:6]1)[C:10](=[O:12])[CH2:9][CH2:8][NH:7]2
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCNc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |